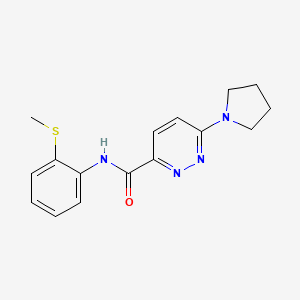
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTP is a pyridazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Innovation
Research into the synthesis and applications of N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and related compounds has shown that these molecules serve as key intermediates in the production of a wide range of heterocyclic compounds. For instance, studies have demonstrated the utility of similar compounds in the synthesis of pyridinethiones, isothiazolopyridines, pyridothiazines, and pyridothiazepines. These processes often leverage both conventional and microwave-assisted synthetic methods to enhance yields and reduce reaction times, pointing to the critical role of such compounds in facilitating efficient and innovative approaches to heterocyclic chemistry (Youssef, Azab, & Youssef, 2012).
Antimicrobial and Biological Activities
Compounds related to N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have been explored for their biological activities, including antimicrobial effects. For example, the synthesis and investigation of thio-substituted ethyl nicotinate derivatives and their cyclization into thieno[2,3-b]pyridines and pyridothienopyrimidines have shown potential antimicrobial activities. These studies underscore the role of such compounds in the development of new antimicrobial agents, offering promising avenues for addressing drug resistance and infectious diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Heterocyclic Compound Synthesis
The versatility of N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and similar molecules extends to their use in the synthesis of a diverse array of heterocyclic compounds, including pyridine-2(1H)-thiones, nicotinamides, and various pyridine derivatives. These compounds have been evaluated for antimicrobial and antifungal activities, showcasing their potential as precursors in the development of pharmacologically active molecules (Othman, 2013).
Cytotoxicity and Anticancer Research
Further research into compounds structurally related to N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has explored their cytotoxic properties. Studies have synthesized and tested various aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These investigations highlight the potential of such compounds in anticancer research and therapy, contributing to the ongoing search for novel anticancer agents (Hassan, Hafez, & Osman, 2014).
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-14-7-3-2-6-12(14)17-16(21)13-8-9-15(19-18-13)20-10-4-5-11-20/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHBCPEXSWMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)
![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)
methanone](/img/structure/B2573019.png)





![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)